N-(4-fluorophenyl)-3-morpholin-4-ylpropanamide
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Overview
Description
N-(4-fluorophenyl)-3-morpholin-4-ylpropanamide is a chemical compound that belongs to the class of amides It features a fluorophenyl group attached to a morpholine ring via a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-morpholin-4-ylpropanamide typically involves the reaction of 4-fluoroaniline with 3-chloropropanoyl chloride to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-morpholin-4-ylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-(4-fluorophenyl)-3-morpholin-4-ylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-morpholin-4-ylpropanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorophenyl)-3-morpholin-4-ylpropanamide
- N-(4-chlorophenyl)-3-morpholin-4-ylpropanamide
- N-(4-bromophenyl)-3-morpholin-4-ylpropanamide
Uniqueness
N-(4-fluorophenyl)-3-morpholin-4-ylpropanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and increase its lipophilicity, potentially improving its pharmacokinetic properties .
Properties
Molecular Formula |
C13H17FN2O2 |
---|---|
Molecular Weight |
252.28 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C13H17FN2O2/c14-11-1-3-12(4-2-11)15-13(17)5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) |
InChI Key |
ISSFKMDXXLZBSE-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
C1COCCN1CCC(=O)NC2=CC=C(C=C2)F |
solubility |
30.1 [ug/mL] |
Origin of Product |
United States |
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